molecular formula C13H9BrCl2N2O B2697098 N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide CAS No. 1209816-47-6

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide

Cat. No.: B2697098
CAS No.: 1209816-47-6
M. Wt: 360.03
InChI Key: QAXFVMFZUHUYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H9BrCl2N2O and its molecular weight is 360.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Schiff's Bases and 2-Azetidinones : Schiff's bases and 2-azetidinones derivatives, including compounds related to N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, have been synthesized and evaluated for potential antidepressant and nootropic activities. Specifically, compounds with certain substitutions on the aryl ring demonstrated significant antidepressant activity in tests like the elevated plus maze and passive avoidance test in mice (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antiprotozoal Agents

  • Dicationic Imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridines, structurally related to this compound, have shown potential as antiprotozoal agents. These compounds exhibited strong DNA affinities and demonstrated in vitro effectiveness against protozoal pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Antimicrobial Activity

  • Thio-Substituted Ethyl Nicotinate Derivatives : Derivatives of thio-substituted ethyl nicotinate, which include structures similar to this compound, were synthesized and screened for antimicrobial activities. The results indicated potential effectiveness against various microbial strains (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticonvulsant Enaminones

  • Crystal Structures of Anticonvulsant Enaminones : The crystal structures of anticonvulsant enaminones, including compounds related to this compound, were determined. These compounds demonstrated properties relevant for anticonvulsant activity and were characterized by their intermolecular hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Related Compounds

  • N-Alkyl-4-chloro-2-pyridine Carboxamide Synthesis : A study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the compound , was conducted. The research focused on the synthesis process and structural confirmation of these compounds (Qing-cai, 2011).

NF-kappaB and AP-1 Gene Expression Inhibitors

  • Pyrimidine Derivatives as Gene Expression Inhibitors : Research into pyrimidine derivatives, structurally akin to this compound, indicated their potential as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial for understanding the molecular mechanisms of various diseases and potential therapeutic approaches (Palanki et al., 2000).

Properties

IUPAC Name

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2N2O/c1-7-4-9(14)6-10(15)12(7)18-13(19)8-2-3-17-11(16)5-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXFVMFZUHUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.